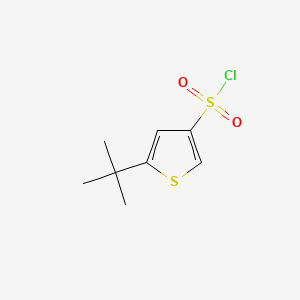
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of an ethyl group, an iodothiophene moiety, and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the ethyl group: This can be done via alkylation reactions using ethyl halides under basic conditions.
Introduction of the iodothiophene moiety: This can be achieved through a halogenation reaction using iodine and a thiophene derivative.
Introduction of the methyl group: This can be done via alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazole derivatives.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine would depend on its specific application. In general, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethyl-3-(5-bromothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- 4-Ethyl-3-(5-chlorothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- 4-Ethyl-3-(5-fluorothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
Uniqueness
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine is unique due to the presence of the iodothiophene moiety, which can impart distinct chemical and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C10H12IN3S |
|---|---|
Poids moléculaire |
333.19 g/mol |
Nom IUPAC |
4-ethyl-5-(5-iodothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H12IN3S/c1-3-7-9(13-14(2)10(7)12)6-4-8(11)15-5-6/h4-5H,3,12H2,1-2H3 |
Clé InChI |
AJROHNQZDNUKEE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(N=C1C2=CSC(=C2)I)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
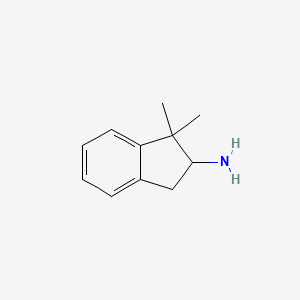

![{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)

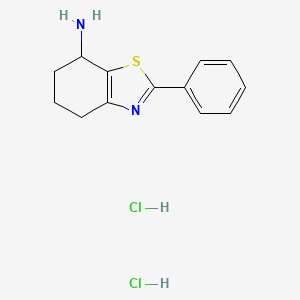
![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
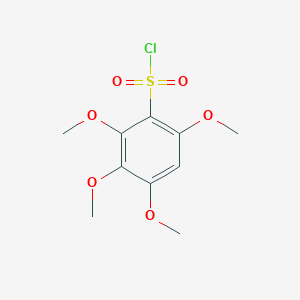
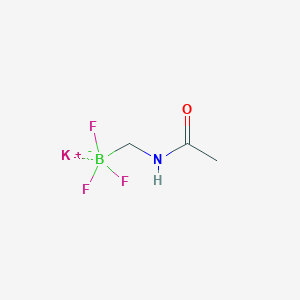
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
